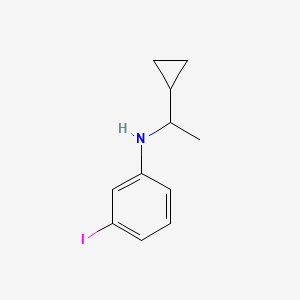

N-(1-cyclopropylethyl)-3-iodoaniline

描述

Contextualization within Halogenated Aniline (B41778) Chemistry

Halogenated anilines are a cornerstone of organic synthesis, primarily serving as versatile precursors for a myriad of chemical transformations. The presence of a halogen, in this case, iodine, on the aniline ring profoundly influences the molecule's reactivity. The iodine atom at the meta-position of the aniline ring is a key feature. While the amino group is a strong activating group and ortho-, para-director in electrophilic aromatic substitution reactions, the bulky iodine atom can sterically and electronically modulate the reactivity of the aromatic ring. bldpharm.comresearchgate.netorganic-chemistry.org

Furthermore, the carbon-iodine bond is relatively weak, making it an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. This reactivity is fundamental to modern synthetic strategies, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are commonly employed to functionalize aryl halides, and 3-iodoaniline (B1194756) derivatives are excellent substrates for these transformations. nih.govsci-hub.se

Significance of N-Substituted Anilines in Contemporary Synthetic Strategies

The substitution on the nitrogen atom of the aniline core is a critical design element in modern organic chemistry. N-substituted anilines often exhibit distinct physical, chemical, and biological properties compared to their primary aniline counterparts. The introduction of an alkyl group, such as the 1-cyclopropylethyl group in this case, can significantly impact the molecule's lipophilicity, steric profile, and basicity. nih.gov

In synthetic strategies, the N-substituent can serve as a directing group, influencing the regioselectivity of subsequent reactions on the aromatic ring. Moreover, the nature of the N-substituent is often crucial for the biological activity of the final compound in medicinal chemistry applications. The development of efficient and selective methods for the N-alkylation of anilines remains an active area of research, with numerous catalytic systems being developed to achieve this transformation under mild and efficient conditions. chiralen.com

Role of Cyclopropyl (B3062369) Moieties in Molecular Design and Reactivity

The inclusion of a cyclopropyl group in a molecule is a strategic choice in contemporary molecular design, particularly in medicinal chemistry. The cyclopropyl ring is a small, strained carbocycle that imparts unique conformational rigidity and electronic properties to a molecule. It is often considered a "bioisostere" of a vinyl or isopropyl group, but with distinct advantages.

The strained nature of the three-membered ring results in C-C bonds with a higher p-character, which can influence the electronic properties of adjacent functional groups. From a conformational standpoint, the cyclopropyl group restricts the rotational freedom of the attached substituent, which can be advantageous for optimizing binding interactions with biological targets. Furthermore, the cyclopropyl moiety can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

Historical Trajectory of Synthetic Approaches to Analogous Structures

The synthesis of N-substituted anilines has a rich history, evolving from classical methods to modern catalytic approaches. Historically, the N-alkylation of anilines was often achieved through direct reaction with alkyl halides. However, these methods often suffer from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts.

The advent of transition-metal catalysis revolutionized the synthesis of N-substituted anilines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has become a powerful and general method for the formation of C-N bonds. This reaction is highly tolerant of a wide range of functional groups and has been extensively used in the synthesis of complex molecules.

For the specific case of N-(1-cyclopropylethyl)-3-iodoaniline, a plausible synthetic route would involve the reaction of 3-iodoaniline with a suitable cyclopropylethylating agent. This could be achieved through reductive amination of 3-iodoaniline with cyclopropyl methyl ketone, or via a nucleophilic substitution reaction with a 1-cyclopropylethyl halide or sulfonate. More advanced methods could involve palladium-catalyzed N-alkylation protocols. The choice of synthetic route would depend on factors such as the availability of starting materials, desired yield, and scalability.

Structure

3D Structure

属性

分子式 |

C11H14IN |

|---|---|

分子量 |

287.14 g/mol |

IUPAC 名称 |

N-(1-cyclopropylethyl)-3-iodoaniline |

InChI |

InChI=1S/C11H14IN/c1-8(9-5-6-9)13-11-4-2-3-10(12)7-11/h2-4,7-9,13H,5-6H2,1H3 |

InChI 键 |

NYKQBZUWYAGBHJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C1CC1)NC2=CC(=CC=C2)I |

产品来源 |

United States |

Synthetic Methodologies for N 1 Cyclopropylethyl 3 Iodoaniline

Strategies for the Formation of the N-Alkyl Bond

The formation of the bond between the nitrogen atom of the aniline (B41778) and the 1-cyclopropylethyl group is a crucial step in the synthesis of the target molecule. Several established methods in organic synthesis can be employed for this N-alkylation, including reductive amination, direct alkylation, and palladium-catalyzed amination protocols.

Reductive Amination Routes

Reductive amination is a widely utilized and efficient method for the formation of C-N bonds, proceeding through the in situ formation and subsequent reduction of an imine or enamine intermediate. nih.gov This one-pot reaction is attractive from a process chemistry perspective due to its operational simplicity and the frequent commercial availability of the requisite ketone and amine starting materials. worktribe.com

In the context of synthesizing N-(1-cyclopropylethyl)-3-iodoaniline, a plausible reductive amination strategy involves the reaction of 3-iodoaniline (B1194756) with cyclopropyl (B3062369) methyl ketone. The initial step is the acid-catalyzed condensation of the primary amine with the ketone to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the protonated imine over the ketone starting material. organic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Effective for imine reduction | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Mild, less toxic, high yielding | Moisture sensitive |

| Hydrogen (H₂) with a metal catalyst (e.g., Pd/C, Raney Ni) | Various solvents, pressure | "Green" reducing agent, high atom economy | Requires specialized equipment for handling hydrogen gas |

Direct Alkylation Approaches using Primary Amines

Direct N-alkylation of a primary amine with an appropriate alkylating agent is a fundamental method for the synthesis of secondary amines. In this approach, 3-iodoaniline would be treated with a 1-cyclopropylethyl electrophile, such as 1-cyclopropylethyl bromide or tosylate. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the alkylating agent.

A significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. The desired secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to further reaction with the alkylating agent. To mitigate this, the reaction is often carried out using a large excess of the primary amine to increase the statistical likelihood of mono-alkylation. Alternatively, careful control of reaction conditions, such as temperature and the slow addition of the alkylating agent, can help to minimize the formation of byproducts.

The use of a base is typically required to neutralize the acidic byproduct (e.g., HBr or HOTs) generated during the reaction. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a non-nucleophilic organic base like triethylamine (B128534) (Et₃N). The choice of solvent can also influence the reaction rate and selectivity, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

Palladium-Catalyzed Amination Protocols for Aryl Halides

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen bonds, particularly for the synthesis of aryl amines. nih.govyoutube.com This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance. nih.govresearchgate.net

For the synthesis of this compound, a Buchwald-Hartwig approach would involve the coupling of 1,3-diiodobenzene (B1666199) with 1-cyclopropylethanamine. This strategy forms the C-N bond by reacting an aryl halide with a primary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. nih.gov

The choice of ligand is critical for the success of the reaction. Early generations of catalysts often utilized monodentate phosphine ligands, but the development of bulky, electron-rich biaryl phosphine ligands, such as BINAP and Josiphos, has significantly expanded the scope of the reaction to include less reactive aryl chlorides and a wider range of amine coupling partners. nih.gov

Table 2: Key Components of a Buchwald-Hartwig Amination Reaction

| Component | Function | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | BINAP, Josiphos, XPhos |

| Base | Deprotonates the amine and facilitates the formation of the amido complex | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Provides a medium for the reaction | Toluene, Dioxane, THF |

A key consideration in this approach is the potential for double amination of the 1,3-diiodobenzene. To favor the formation of the mono-aminated product, the stoichiometry of the reactants can be controlled, typically by using an excess of the dihaloarene relative to the amine.

Approaches for the Introduction of the Iodine Moiety

The second major strategic consideration in the synthesis of this compound is the introduction of the iodine atom onto the aromatic ring. This can be achieved either by direct iodination of a pre-formed N-alkylated aniline or through a halogen exchange reaction on a suitable halo-aniline precursor.

Direct Electrophilic Iodination of Anilines and Derivatives

Direct electrophilic iodination of an aromatic ring is a straightforward method for the introduction of an iodine atom. commonorganicchemistry.com The amino group of aniline is a strong activating group, directing electrophilic substitution primarily to the ortho and para positions. To achieve substitution at the meta position, as required for the target molecule, the directing effect of the amino group must be overcome or altered.

However, if the starting material is N-(1-cyclopropylethyl)aniline, direct iodination would be expected to yield a mixture of ortho- and para-iodo isomers. The directing influence of the N-alkyl group would need to be considered.

A variety of reagents can be used for electrophilic iodination, including molecular iodine (I₂), iodine monochloride (ICl), and N-iodosuccinimide (NIS). researchgate.net The reactivity of these reagents can be enhanced by the use of an activating agent or a catalyst. For instance, the iodination of anilines can be carried out using iodine in the presence of an oxidizing agent, which generates a more potent electrophilic iodine species. orgsyn.org

Table 3: Common Reagents for Electrophilic Iodination

| Reagent | Activating Agent/Conditions | Comments |

| Iodine (I₂) | Oxidizing agents (e.g., H₂O₂, HNO₃) | Generates a more electrophilic iodine species. |

| Iodine Monochloride (ICl) | Lewis acids | A highly reactive and effective iodinating agent. |

| N-Iodosuccinimide (NIS) | Protic or Lewis acids (e.g., TFA, BF₃·OEt₂) | A mild and easy-to-handle source of electrophilic iodine. |

Given the directing effects of the amino group, a more viable strategy involving direct iodination would be to start with an aniline derivative that already has a meta-directing group, which is later converted to the amino group. Alternatively, protecting the amino group as a sulfonamide can alter its directing properties and potentially allow for meta-iodination, though this adds extra steps to the synthetic sequence. researchgate.net

Halogen Exchange Reactions for Aryl Halides

Halogen exchange reactions, particularly the Finkelstein reaction, provide an alternative route to iodoarenes from other haloarenes. manac-inc.co.jpmanac-inc.co.jp This reaction typically involves the treatment of an aryl bromide or chloride with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent. frontiersin.org

For the synthesis of this compound, this approach would start with the corresponding 3-bromo or 3-chloroaniline (B41212) derivative. The success of the aromatic Finkelstein reaction is often dependent on the electronic nature of the aryl halide. The reaction is generally more facile for aryl halides bearing electron-withdrawing groups, which activate the ring towards nucleophilic aromatic substitution. manac-inc.co.jp Anilines, with their electron-donating amino group, are generally less reactive in this type of transformation.

To overcome this limitation, metal catalysis can be employed. Copper- and nickel-catalyzed halogen exchange reactions have been developed for aryl halides that are unreactive under traditional Finkelstein conditions. frontiersin.orgresearchgate.net These methods often involve the use of a ligand to facilitate the catalytic cycle. For example, a combination of a nickel catalyst and a bipyridine ligand has been shown to promote the exchange of aryl bromides to aryl chlorides. researchgate.net Analogous conditions could potentially be adapted for the conversion of a 3-bromo or 3-chloroaniline derivative to the desired 3-iodoaniline.

Precursor-Based Iodination Strategies

The introduction of an iodine atom at the meta-position of the aniline ring is a critical step in the synthesis of this compound. Precursor-based strategies typically involve either the direct iodination of a pre-formed N-(1-cyclopropylethyl)aniline or the initial synthesis of 3-iodoaniline which is then alkylated. Direct iodination of aniline and its N-alkylated derivatives often presents challenges in controlling regioselectivity, with many methods favoring para- or ortho-substitution. researchgate.netgoogle.com

Achieving meta-selectivity often requires specialized reagents and conditions. Modern methods have explored transition-metal-catalyzed C-H activation to direct iodination to specific positions. For instance, palladium-catalyzed C-H iodination of aniline derivatives using 2-nitrophenyl iodides as mild iodinating reagents has been developed. acs.org This approach can achieve meta-selectivity through the use of specific directing groups or by leveraging the electronic properties of the substrate. acs.org

Common iodinating reagents include molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of reagent, solvent, and catalyst is crucial for directing the electrophilic substitution to the 3-position. Direct iodination of aniline itself often results in a mixture of isomers with low yields of the desired meta-product. google.com Therefore, a more common and controllable strategy is to begin with 3-iodoaniline as the precursor, which is commercially available or can be synthesized, and then introduce the N-(1-cyclopropylethyl) group in a subsequent step.

Alternative approaches involve multi-step sequences starting from readily available anilines. One such method involves the diazotization of 3-amino-benzoic acid followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine. The carboxylic acid group can then be removed or converted to the desired amine functionality through subsequent steps. While more complex, these methods offer better control over the final product's regiochemistry.

Synthesis of the (1-cyclopropylethyl) Precursor

The (1-cyclopropylethyl) moiety, specifically its amine form, is a key chiral building block. Its synthesis requires methods that can construct the cyclopropane (B1198618) ring and control the stereochemistry of the adjacent chiral center. A scalable method for producing non-racemic 1-cyclopropyl alkyl-1-amines, such as (S)-1-cyclopropylethyl-1-amine, has been developed using inexpensive starting materials. google.com This process involves the condensation of cyclopropyl methyl ketone with a chiral amine like S-(-)-α-phenylethylamine to form a chiral imine. google.com This intermediate is then reduced, and the chiral auxiliary is removed via debenzylation to yield the desired optically active primary amine. google.com

Stereoselective Cyclopropanation Reactions for Chiral Cyclopropyl Building Blocks

The construction of the chiral cyclopropane ring is a cornerstone of modern asymmetric synthesis. Chemoenzymatic strategies have emerged as powerful tools for this purpose. acs.org Engineered variants of heme proteins, such as sperm whale myoglobin, can catalyze highly diastereo- and enantioselective cyclopropanation reactions between olefins and carbene precursors like diazoketones. acs.orgnih.gov This biocatalytic approach can produce a wide variety of chiral cyclopropyl ketones with high stereoselectivity, which are versatile intermediates that can be converted to the required (1-cyclopropylethyl) group. nih.gov

Another innovative biocatalytic method involves engineering proteins to catalyze carbene transfer to vinyl boronic acid esters, producing chiral cyclopropylboronates. nsf.gov These compounds are valuable synthetic intermediates that can be further derivatized, offering a green alternative to traditional methods that often require chiral ligands and expensive transition-metal catalysts. nsf.gov Michael Initiated Ring Closure (MIRC) reactions represent another major strategy for the enantioselective synthesis of cyclopropanes, utilizing various catalysts and chiral substrates to achieve high levels of stereocontrol. rsc.org

Below is a table comparing different stereoselective cyclopropanation methods.

Table 1: Comparison of Stereoselective Cyclopropanation Methodologies

| Method | Catalyst/Enzyme | Substrate Example | Key Features |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Vinylarene, Diazoketone | High diastereo- and enantioselectivity; Broad substrate scope; Environmentally benign conditions. acs.orgnih.gov |

| Biocatalytic Boronate Synthesis | Engineered Heme Protein (RmaNOD) | Vinyl boronic acid pinacol (B44631) ester | Produces versatile chiral cyclopropylboronate building blocks; Avoids transition-metal catalysts. nsf.gov |

| MIRC Reaction | Prolinol Organocatalysts | α,β-Unsaturated Aldehydes | High yields and excellent enantioselectivity; Forms complex chiral cyclopropanes. rsc.org |

| Asymmetric Catalysis | Chiral Rh(III) Complex | α,β-Unsaturated 2-Acyl Imidazoles | Assembles 1,2,3-trisubstituted chiral cyclopropanes; Low catalyst loading is effective. acs.org |

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com In the context of cyclopropane synthesis, an auxiliary can be attached to an acyclic precursor to facilitate a highly diastereoselective cyclopropanation. rsc.org

A notable strategy employs a three-step sequence: an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction. rsc.org In this approach, a chiral auxiliary, such as an (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, is first reacted with an α,β-unsaturated aldehyde to create a syn-aldol product. The hydroxyl group in this product then directs the diastereoselective cyclopropanation of the alkene. Finally, a retro-aldol cleavage removes the auxiliary and the temporary stereocenter, yielding the enantiopure cyclopropane-carboxaldehyde, which can be further converted to the target amine. rsc.org Evans's oxazolidinones are also commonly used as chiral auxiliaries in MIRC reactions to control the stereochemistry of the resulting cyclopropane product. rsc.org The primary advantage of this approach is the high level of stereocontrol, often leading to products with excellent enantiomeric excess. rsc.org

Optimization of Reaction Conditions, Yields, and Selectivity

For the N-alkylation step, which couples the aniline and the cyclopropylethyl moieties, the "borrowing hydrogen" methodology has gained significant attention. researchgate.netacs.org This strategy uses alcohols (e.g., 1-cyclopropylethanol) as alkylating agents, catalyzed by transition metal complexes based on iridium, ruthenium, or nickel. researchgate.netacs.orgresearchgate.netnih.gov Optimization of this reaction involves screening various parameters.

Table 2: Parameters for Optimization of N-Alkylation of Anilines

| Parameter | Variables | Impact on Reaction |

| Catalyst | [IrBr(cod)(κC‐tBuImCH₂PyCH₂NRR')], RuCl₂(AMPY)(DPPF), Amide-based Nickel Pincer | Affects reaction rate, yield, and selectivity for mono-alkylation versus di-alkylation. researchgate.netresearchgate.netnih.gov |

| Base | KOtBu, K₂CO₃, Cs₂CO₃ | Essential for activating the alcohol and/or amine; choice of base can significantly influence yield. acs.org |

| Solvent | Toluene, Dimethyl sulfoxide (B87167) (DMSO) | Affects solubility of reactants and catalyst stability; can influence reaction rate. researchgate.netnih.gov |

| Temperature | 25°C to 120°C | Higher temperatures are often required but can lead to side products; optimization is key. acs.orgnih.gov |

| Atmosphere | Inert (Argon, N₂) vs. Air | Some catalytic systems require an air atmosphere, while others need inert conditions to prevent catalyst degradation. acs.org |

If a direct C-H iodination route is chosen, optimization focuses on maximizing the yield of the meta-isomer. For the palladium-catalyzed meta-C-H iodination of anilines, key parameters include the palladium source (e.g., Pd(OAc)₂), the ligand, the base, and the specific iodinating agent (e.g., 1-iodo-4-methyl-2-nitrobenzene). acs.org Fine-tuning the stoichiometry of these reagents and the reaction temperature is critical to suppress the formation of ortho- and para-isomers and di-iodinated byproducts. acs.org

Green Chemistry Considerations in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. sphinxsai.com A primary goal is to maximize atom economy, which measures the efficiency of a reaction in converting reactants to the final product. sphinxsai.com

Several strategies align with green chemistry principles:

Catalysis: Utilizing catalytic rather than stoichiometric reagents is fundamental. The transition-metal-catalyzed N-alkylation reactions using the borrowing hydrogen method are prime examples. acs.orgnih.gov These reactions use alcohols as clean alkylating agents and produce water as the only byproduct, showcasing high atom economy.

Biocatalysis: The use of engineered enzymes for stereoselective cyclopropanation offers significant green advantages. nih.govnsf.gov These reactions are typically performed in aqueous media under mild temperature and pressure conditions, avoiding the need for hazardous organic solvents and expensive, often toxic, heavy metal catalysts. nsf.gov

Solvent Choice: Whenever possible, replacing hazardous organic solvents with greener alternatives like water or minimizing solvent use altogether is preferred. Solvent-free N-alkylation reactions have been successfully developed, further enhancing the green credentials of the synthesis. acs.org

Avoiding Hazardous Reagents: Traditional synthetic methods sometimes rely on hazardous materials. Green chemistry encourages finding safer alternatives. nih.govchemrxiv.org For example, developing milder and more selective iodination protocols can avoid the use of harsh reagents and the formation of difficult-to-separate byproducts. acs.org The development of novel synthetic routes from abundant, low-cost, and less toxic starting materials is an ongoing area of research. researchgate.net

By integrating these considerations, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of N 1 Cyclopropylethyl 3 Iodoaniline

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in N-(1-cyclopropylethyl)-3-iodoaniline is the more reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to carbon-bromine or carbon-chlorine bonds. This allows for milder reaction conditions and often higher yields.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl iodide with a boronic acid or boronic ester. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific boronic acid used. nih.govnih.govmdpi.com

A representative Suzuki-Miyaura coupling of an aryl iodide with a generic arylboronic acid is depicted below. The reaction conditions are illustrative and would require optimization for this compound.

Illustrative Suzuki-Miyaura Coupling Conditions

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Not Reported |

Note: The data in this table is hypothetical and based on general protocols for similar substrates, as specific experimental data for this compound is not available.

Heck and Sonogashira Coupling Reactions

The Heck reaction would involve the palladium-catalyzed coupling of this compound with an alkene to form a substituted aniline (B41778) with a new carbon-carbon double bond. organic-chemistry.org The Sonogashira coupling , on the other hand, facilitates the formation of a carbon-carbon triple bond by reacting the aryl iodide with a terminal alkyne, typically in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgresearchgate.netorganic-chemistry.org

Illustrative Heck and Sonogashira Coupling Conditions

| Reaction Type | Reactant B | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂ | - | Et₃N | DMF | 100 | Not Reported |

Note: The data in this table is hypothetical and based on general protocols for similar substrates, as specific experimental data for this compound is not available.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of amines. wikipedia.orgnih.gov In the case of this compound, this reaction could be used to introduce a second amino group at the 3-position of the aniline ring. The choice of palladium precursor, phosphine ligand, and base is critical to the success of this transformation. nih.govnih.govacsgcipr.orgrug.nl

Illustrative Buchwald-Hartwig Amination Conditions

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Primary or Secondary Amine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 110 | Not Reported |

Note: The data in this table is hypothetical and based on general protocols for similar substrates, as specific experimental data for this compound is not available.

Negishi and Stille Coupling Applications

The Negishi coupling utilizes an organozinc reagent to form a carbon-carbon bond with the aryl iodide, catalyzed by a palladium or nickel complex. nih.gov The Stille coupling employs an organotin compound for the same purpose, also under palladium catalysis. organic-chemistry.orgwikipedia.org Both reactions are known for their functional group tolerance. researchgate.net

Illustrative Negishi and Stille Coupling Conditions

| Reaction Type | Organometallic Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Negishi | Organozinc Halide | Pd(PPh₃)₄ | THF | 60 | Not Reported |

Note: The data in this table is hypothetical and based on general protocols for similar substrates, as specific experimental data for this compound is not available.

Transformations of the N-Alkyl Aniline Functionality

The secondary amine of this compound is nucleophilic and can undergo reactions typical of anilines, such as acylation and sulfonylation.

Acylation and Sulfonylation Reactions

Acylation of the secondary amine can be achieved using acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine to neutralize the acid byproduct. This reaction would yield the corresponding N-acyl derivative.

Sulfonylation involves the reaction of the aniline with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base, to form a sulfonamide. These reactions are generally robust and high-yielding.

Illustrative Acylation and Sulfonylation Conditions

| Reaction Type | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Acylation | Acetyl Chloride | Et₃N | CH₂Cl₂ | 0 to RT | Not Reported |

Note: The data in this table is hypothetical and based on general protocols for similar substrates, as specific experimental data for this compound is not available.

Oxidation and Reduction Pathways of the Amine

The oxidation and reduction of the amine functionality in this compound are critical aspects of its chemical reactivity. These pathways are influenced by the electronic nature of the aromatic ring and the steric and electronic properties of the N-substituents.

Oxidation Pathways:

The oxidation of N-cyclopropylanilines can be initiated by various oxidants or even air, leading to the formation of a nitrogen-centered radical cation. libretexts.orgnih.govmcneill-group.org This intermediate is key to the subsequent reactivity of the molecule. The presence of the electron-donating 1-cyclopropylethyl group is expected to stabilize this radical cation, facilitating its formation. Conversely, the electron-withdrawing iodine atom at the meta position will have a modest destabilizing effect on the radical cation compared to an unsubstituted aniline.

A common fate of the N-cyclopropylaniline radical cation is the irreversible ring-opening of the cyclopropyl (B3062369) group. nih.govacs.org This process is driven by the release of the inherent ring strain of the three-membered ring (approximately 27.5 kcal/mol). The ring-opening is a rapid, unimolecular process that outcompetes other potential reactions of the radical cation, such as back electron transfer. acs.org The resulting species is a distonic radical cation, where the charge and radical are located on different atoms. This intermediate can then undergo further reactions, such as trapping by molecular oxygen, leading to a variety of oxygenated products. nih.gov

A plausible oxidation pathway for this compound is depicted below:

Step 1: Single Electron Transfer (SET): The amine undergoes a one-electron oxidation to form the corresponding nitrogen radical cation.

Step 2: Cyclopropyl Ring Opening: The highly strained cyclopropyl ring opens to form a more stable, delocalized distonic radical cation.

Step 3: Further Reactions: The distonic radical cation can be trapped by various species, such as oxygen, or undergo further oxidation and fragmentation.

The table below summarizes the key steps and intermediates in the proposed oxidative pathway.

| Step | Description | Intermediate |

| 1 | Single Electron Transfer (SET) from the amine nitrogen. | Nitrogen radical cation |

| 2 | Irreversible ring-opening of the cyclopropyl group. | Distonic radical cation |

| 3 | Trapping of the radical cation or further oxidation. | Oxygenated products or fragmentation products |

Reduction Pathways:

The reduction of the amine functionality in this compound is less commonly explored. Direct reduction of the amine is generally difficult under standard conditions. However, the iodo-substituted aromatic ring can be susceptible to reduction. For instance, catalytic hydrogenation or treatment with reducing agents like NaBH4 in the presence of a palladium catalyst could potentially lead to the deiodination of the aromatic ring, affording N-(1-cyclopropylethyl)aniline. reddit.com

It is also conceivable that under forcing conditions, the aromatic ring could be reduced to a cyclohexyl derivative, though this would require harsh reaction conditions. The primary reduction pathway of interest for this molecule typically involves reactions at the iodo-substituent, which is a versatile handle for cross-coupling reactions, rather than the amine itself.

Reactions Involving the Amine Lone Pair and its Nucleophilicity

The lone pair of electrons on the nitrogen atom of this compound dictates its nucleophilic and basic properties. The availability of this lone pair for reaction is modulated by both the electronic effects of the substituents on the aromatic ring and the steric hindrance around the nitrogen atom.

The nucleophilicity of anilines is generally lower than that of aliphatic amines because the nitrogen lone pair is delocalized into the aromatic π-system. chemistryviews.org In the case of this compound, the electron-withdrawing inductive effect of the iodine atom at the meta position further reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity compared to unsubstituted aniline. reddit.com The 1-cyclopropylethyl group, being an alkyl group, has a slight electron-donating inductive effect, which partially counteracts the effect of the iodo substituent.

The amine lone pair can participate in a variety of reactions, including:

Alkylation and Acylation: The amine can act as a nucleophile and react with alkyl halides or acylating agents to form the corresponding quaternary ammonium (B1175870) salts or amides, respectively. The steric bulk of the 1-cyclopropylethyl group may hinder the approach of very bulky electrophiles.

Protonation: As a base, the amine can accept a proton from an acid to form the corresponding anilinium salt. The basicity of this compound is expected to be lower than that of aniline due to the electron-withdrawing iodine.

Participation in Condensation Reactions: The amine can undergo condensation reactions with carbonyl compounds to form imines or enamines, depending on the reaction conditions and the structure of the carbonyl compound.

The relative nucleophilicity of substituted anilines can be influenced by the position and electronic nature of the substituents, as summarized in the table below.

| Substituent | Electronic Effect | Effect on Nucleophilicity |

| Electron-Donating Group (EDG) | Increases electron density on the nitrogen | Increases nucleophilicity |

| Electron-Withdrawing Group (EWG) | Decreases electron density on the nitrogen | Decreases nucleophilicity |

For this compound, the interplay of the weakly donating alkyl group and the deactivating iodo group results in a moderately nucleophilic amine.

Reactivity Associated with the Cyclopropyl Group

The cyclopropyl group in this compound is a source of unique reactivity due to its inherent ring strain and the electronic nature of its carbon-carbon bonds, which have significant p-character.

Ring-Opening Reactions and Transformations

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under various conditions, providing a pathway to linear alkyl chains. This reactivity can be triggered by electrophilic, nucleophilic, or radical pathways.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the nitrogen atom can be protonated, and the cyclopropyl ring can undergo cleavage. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocationic intermediate. For N-cyclopropylanilines, protonation can facilitate the cleavage of a C-C bond in the cyclopropane (B1198618) ring. nih.gov

Oxidative Ring Opening: As discussed in section 3.2.2, one of the most prominent reactions of the cyclopropyl group in N-cyclopropylanilines is its oxidative ring opening. This process is initiated by the formation of a nitrogen radical cation, followed by the rapid and irreversible cleavage of the cyclopropane ring to relieve strain. nih.govacs.org This pathway is particularly efficient and has been used to probe for single-electron transfer processes. mcneill-group.orgacs.org The resulting distonic radical cation can then be trapped by various nucleophiles or undergo further transformations.

Transition Metal-Mediated Ring Opening: Transition metals can also mediate the ring opening of cyclopropanes. This can occur through various mechanisms, including oxidative addition of a C-C bond to a low-valent metal center. While less common for N-cyclopropylanilines, this mode of reactivity is known for other substituted cyclopropanes.

The table below summarizes the different modes of cyclopropyl ring-opening.

| Reaction Type | Trigger | Key Intermediate |

| Acid-Catalyzed | Strong Acid | Carbocation |

| Oxidative | Oxidizing Agent / Light | Nitrogen Radical Cation |

| Transition Metal-Mediated | Transition Metal Complex | Metallacycle |

Stereochemical Aspects of Cyclopropyl Transformations

The stereochemistry of ring-opening reactions of the cyclopropyl group is a crucial aspect that determines the stereochemistry of the resulting acyclic product. The stereochemical outcome is highly dependent on the reaction mechanism.

In the context of the oxidative ring-opening of N-cyclopropylanilines, the reaction proceeds through a radical cation intermediate. The stereochemical integrity of the cyclopropyl group may be lost during the ring-opening process, as the resulting distonic radical cation can adopt a more stable, planar conformation. Subsequent reactions would then proceed with low stereoselectivity unless a chiral auxiliary or catalyst is employed.

For transition metal-catalyzed ring-opening reactions, the stereochemical outcome is often dictated by the geometry of the organometallic intermediates and the mechanism of the elementary steps, such as oxidative addition and reductive elimination. These reactions can often be designed to be highly stereospecific or stereoselective.

Reaction Mechanisms and Kinetics Studies

Understanding the reaction mechanisms and kinetics of reactions involving this compound is essential for controlling its reactivity and designing synthetic applications.

Catalytic Cycles in Transition Metal-Mediated Processes

The 3-iodoaniline (B1194756) moiety of this compound is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

A representative example is the Suzuki-Miyaura coupling, which involves the reaction of the aryl iodide with an organoboron compound in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle for this reaction is illustrated below:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This step is often the rate-determining step of the catalytic cycle, and its rate is influenced by the nature of the aryl halide (I > Br > Cl) and the phosphine ligand on the palladium. libretexts.orgyonedalabs.com

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The table below outlines the key steps in a typical Suzuki-Miyaura catalytic cycle.

| Step | Description | Palladium Oxidation State Change |

| Oxidative Addition | Insertion of Pd into the C-I bond. | 0 → +2 |

| Transmetalation | Transfer of the organic group from boron to palladium. | +2 → +2 |

| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | +2 → 0 |

Influence of Steric and Electronic Factors on Reactivity

The chemical reactivity of this compound is intricately governed by a combination of steric and electronic factors originating from its unique molecular structure. The bulky N-(1-cyclopropylethyl) substituent imposes significant steric hindrance around the nitrogen atom, while the iodo group at the meta-position exerts distinct electronic effects on the aromatic ring. These factors collectively influence the nucleophilicity of the amino group and the susceptibility of the benzene (B151609) ring to electrophilic attack, as well as its reactivity in metal-catalyzed cross-coupling reactions.

The N-(1-cyclopropylethyl) group, with its secondary carbon atom directly attached to the nitrogen and the adjacent cyclopropyl ring, creates a sterically congested environment. This bulkiness can impede the approach of reagents to the nitrogen atom, thereby reducing its nucleophilicity in reactions such as alkylation and acylation. nih.govrsc.org In comparison to less hindered anilines, such as N-ethylaniline or aniline itself, the rate of reactions involving direct attack at the nitrogen is expected to be significantly slower for this compound. For instance, in nucleophilic aromatic substitution (SNAr) reactions where the aniline acts as a nucleophile, increased steric hindrance around the nitrogen has been shown to dramatically decrease the reaction rate. rsc.org

Furthermore, this steric hindrance can play a crucial role in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While the iodine atom provides a reactive handle for such transformations, the bulky N-substituent can influence the efficiency of the catalytic cycle. The coordination of the aniline to the metal center and the subsequent reductive elimination step can be sensitive to steric bulk on the nitrogen, potentially requiring specific ligand systems to overcome these steric challenges. nih.gov

From an electronic standpoint, the iodo substituent at the meta-position primarily exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). libretexts.org Due to the meta-position, the resonance effect has a minimal impact on the positions ortho and para to the amino group, which are the primary sites of electrophilic attack. Consequently, the dominant influence of the iodo group is its deactivating inductive effect, which reduces the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, compared to unsubstituted aniline. byjus.com

The interplay of these steric and electronic effects can be semi-quantitatively understood through linear free-energy relationships, such as the Hammett equation. utexas.eduresearchgate.netwikipedia.org The Hammett substituent constant (σ) for an iodine atom at the meta position is positive, indicating its electron-withdrawing nature. This would correlate to a decrease in the rate of electrophilic aromatic substitution. While a specific Hammett plot for this compound is not available, data from related systems consistently show that electron-withdrawing groups decrease the reactivity of the aniline ring towards electrophiles. researchgate.net

The following table provides representative data illustrating the impact of N-alkylation and ring substitution on the relative rates of a typical electrophilic aromatic substitution reaction.

| Aniline Derivative | N-Substituent | Ring Substituent | Relative Rate of Nitration (approx.) | Key Influencing Factor(s) |

|---|---|---|---|---|

| Aniline | -H | -H | 1.0 x 106 | Reference (highly activated ring) |

| N-Ethylaniline | -CH2CH3 | -H | 8.0 x 105 | Minor steric hindrance, slight increase in electron donation from ethyl group |

| N,N-Diethylaniline | -CH2CH3 (x2) | -H | 5.0 x 105 | Increased steric hindrance at nitrogen and ortho positions |

| 3-Iodoaniline | -H | 3-Iodo | 5.0 x 103 | Strong deactivating inductive effect of iodine |

| This compound | -CH(CH3)C3H5 | 3-Iodo | Estimated to be lower than 3-Iodoaniline | Combined steric hindrance and electronic deactivation |

The data in the table clearly demonstrates that both steric bulk on the nitrogen atom and electron-withdrawing substituents on the aromatic ring decrease the rate of electrophilic substitution. For this compound, the cumulative effect of the bulky N-substituent and the deactivating iodo group leads to a significantly reduced reactivity compared to aniline. However, the powerful activating effect of the amino group ensures that the molecule remains amenable to functionalization at the ortho and para positions, albeit under potentially more forcing conditions than those required for simpler anilines.

A thorough search of scientific literature and chemical databases reveals a lack of publicly available, in-depth spectroscopic data for the compound this compound. While the compound is listed in commercial catalogs, detailed experimental results from advanced analytical techniques such as high-resolution NMR and mass spectrometry have not been published in scholarly articles.

Consequently, it is not possible to provide the detailed research findings and data tables as requested in the article outline. The generation of scientifically accurate content for the specified subsections requires access to primary experimental data which is not available in the public domain. Fabricating such data would be scientifically unsound.

Therefore, the following article cannot be generated as per the user's instructions due to the absence of the necessary scientific information.

Advanced Spectroscopic and Structural Elucidation of N 1 Cyclopropylethyl 3 Iodoaniline

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of molecular conformations by probing the vibrational modes of covalent bonds. americanpharmaceuticalreview.com

The infrared and Raman spectra of N-(1-cyclopropylethyl)-3-iodoaniline are expected to exhibit characteristic bands corresponding to its distinct functional groups: the secondary amine, the cyclopropyl (B3062369) ring, and the substituted aromatic ring. The precise wavenumbers of these vibrations can provide a molecular fingerprint for the compound. americanpharmaceuticalreview.com

Key expected vibrational modes include:

N-H Vibrations: A secondary amine (R₂N-H) typically shows a single, sharp N-H stretching absorption in the region of 3300-3500 cm⁻¹. pressbooks.puboregonstate.edu This band is generally less intense than the broad O-H stretching band of alcohols. pressbooks.pub The N-H bending vibration is also anticipated, although its position can be more variable.

C-H Vibrations: The molecule contains several types of C-H bonds. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. lumenlearning.comlibretexts.org The C-H stretching modes of the cyclopropyl group are also expected in this higher frequency region, characteristic of strained rings. The aliphatic C-H stretching of the ethyl group will likely appear just below 3000 cm⁻¹. lumenlearning.comlibretexts.org

Aromatic C=C Vibrations: The carbon-carbon stretching vibrations within the benzene (B151609) ring are expected to produce characteristic bands in the 1400-1600 cm⁻¹ range. lumenlearning.comlibretexts.org

C-N Vibrations: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is anticipated in the fingerprint region of the spectrum.

C-I Vibrations: The carbon-iodine stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom.

An interactive data table summarizing the expected characteristic infrared absorption bands for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Cyclopropyl Group | C-H Stretch | ~3000 - 3100 |

| Ethyl Group | C-H Stretch | <3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic Amine | C-N Stretch | Fingerprint Region |

| Iodo-Aromatic | C-I Stretch | 500 - 600 |

Vibrational spectroscopy can also provide insights into the conformational isomers of a molecule. nih.gov Different spatial arrangements of the 1-cyclopropylethyl group relative to the 3-iodoaniline (B1194756) moiety can give rise to distinct conformers. These conformers may exhibit subtle differences in their vibrational spectra due to changes in molecular symmetry and vibrational coupling. nih.gov

For instance, the rotational position of the cyclopropylethyl group could influence the vibrational modes of the N-H and adjacent C-H bonds. By comparing experimental spectra with theoretical calculations for different possible conformers, it may be possible to determine the predominant conformation in a given state (e.g., solid, liquid, or in solution). nih.gov However, without specific experimental data for this compound, this remains a theoretical application of the technique.

X-ray Crystallography and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the spatial arrangement of molecules. nih.gov While no published crystal structure for this compound is currently available, we can predict key features of its solid-state structure based on its molecular components.

In a hypothetical crystal lattice of this compound, the molecules would arrange themselves to maximize favorable intermolecular interactions. Several types of interactions are expected to play a role in the crystal packing:

Halogen Bonding: The iodine atom on the aromatic ring can act as a halogen bond donor, interacting with electron-rich atoms (such as the nitrogen of a neighboring molecule) to form C-I···N interactions.

π-π Stacking: The iodinated benzene rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Van der Waals Forces: Dispersion forces would be present between the aliphatic and aromatic portions of the molecules.

The interplay of these interactions would dictate the final three-dimensional arrangement of the molecules in the crystal. nih.gov

This compound possesses a chiral center at the carbon atom bonded to the cyclopropyl group, the methyl group, the nitrogen atom, and a hydrogen atom. Therefore, it exists as a pair of enantiomers. If an enantiomerically pure sample can be crystallized, X-ray crystallography can be used to determine its absolute configuration. nih.gov

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which is particularly effective for crystals containing heavier atoms like iodine. nih.gov By carefully analyzing the intensities of Friedel pairs of reflections, the true handedness of the chiral molecule can be established. nih.gov

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are essential for studying chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance. wikipedia.org

For this compound, ORD would measure the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org A plot of specific rotation versus wavelength would constitute the ORD curve. researchgate.net

Circular dichroism, on the other hand, measures the difference in absorption of left- and right-circularly polarized light. wikipedia.org The aromatic chromophore in this compound is expected to give rise to CD signals in the ultraviolet region of the electromagnetic spectrum. The sign and magnitude of the observed Cotton effects in both ORD and CD spectra are characteristic of the specific enantiomer being analyzed and can be used to determine its absolute configuration, often in conjunction with computational predictions. nih.govnih.gov

Circular Dichroism (CD) for Stereochemical Assignment

No published studies containing Circular Dichroism (CD) data for this compound were found. CD spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides information about the stereochemistry of the molecule. A typical CD spectrum would plot the difference in molar absorptivity (Δε) or ellipticity (θ) as a function of wavelength. For a chiral compound like this compound, which possesses a stereocenter at the carbon atom of the ethyl group attached to the aniline (B41778) nitrogen, CD spectroscopy would be an ideal method to determine the absolute configuration (R or S) of its enantiomers. However, without experimental data, no such analysis can be provided.

Optical Rotatory Dispersion (ORD) Studies

Similar to Circular Dichroism, no specific Optical Rotatory Dispersion (ORD) studies for this compound have been reported in the scientific literature. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the stereochemistry of a chiral compound. The shape of the ORD curve, particularly the presence and sign of Cotton effects, is related to the absolute configuration of the molecule. While ORD is a valuable technique for stereochemical elucidation, the absence of experimental data for this compound prevents any detailed discussion or presentation of findings.

Theoretical and Computational Investigations of N 1 Cyclopropylethyl 3 Iodoaniline

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system. DFT is often favored for its balance of computational cost and accuracy, making it suitable for a wide range of chemical systems.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule.

Geometry Optimization: This process involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For N-(1-cyclopropylethyl)-3-iodoaniline, this would involve calculating the bond lengths, bond angles, and dihedral (torsion) angles that result in the most stable arrangement. The process would account for the spatial orientation of the 3-iodophenyl group relative to the N-(1-cyclopropylethyl) substituent.

Conformational Analysis: Molecules with rotatable bonds can exist in multiple spatial arrangements called conformers. A conformational analysis for this compound would systematically rotate the key single bonds—such as the C-N bond connecting the aniline (B41778) nitrogen to the ethyl group and the C-C bond between the ethyl group and the cyclopropyl (B3062369) ring—to identify all stable conformers (local energy minima) and the transition states that separate them. The results would reveal the relative energies of these conformers, indicating which shapes the molecule is most likely to adopt at a given temperature.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

Once the optimized geometry is obtained, its electronic properties can be investigated.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A small gap generally suggests higher reactivity.

Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charge on each atom. This reveals the distribution of electron density across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The electronegative iodine and nitrogen atoms would be expected to carry partial negative charges, influencing the molecule's intermolecular interactions.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various types of spectra, which can be used to interpret experimental data or to characterize a hypothetical molecule.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each unique atom in the molecule. These predicted shifts are valuable for assigning signals in experimentally obtained NMR spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific bond stretching, bending, or rocking motion responsible for the absorption, aiding in the identification of functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths in a UV-Vis spectrum. This analysis would predict the wavelengths of maximum absorption (λmax) and help assign them to specific electronic excitations, such as π→π* transitions within the iodinated benzene (B151609) ring.

Reaction Mechanism Modeling

If this compound were involved in a chemical reaction (e.g., a substitution or coupling reaction), computational modeling could be used to elucidate the detailed mechanism.

Transition State Characterization and Reaction Pathways

Reaction Pathways: This involves mapping the entire potential energy surface that connects the reactants to the products. The goal is to identify the most likely path the reaction will follow.

Transition State Characterization: A transition state is the highest energy point along the lowest energy reaction pathway. Computational chemists locate this specific geometry and confirm it by frequency analysis (it must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate). The structure of the transition state reveals which bonds are breaking and which are forming at the climax of the reaction.

Activation Energy and Reaction Coordinate Analysis

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. It is a critical factor in determining the rate of a reaction; a higher activation energy corresponds to a slower reaction.

Reaction Coordinate Analysis: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the transition state structure. This calculation maps the path downhill to both the reactants and the products, confirming that the identified transition state correctly connects the desired species and providing a visual representation of the reaction's progress.

No Publicly Available Research Found for

Despite a thorough search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the properties of this compound were identified.

General methodologies and techniques for computational chemistry, such as the use of implicit and explicit solvation models, molecular dynamics simulations for conformational analysis, and QSAR/QSPR for predicting chemical reactivity, are well-established and widely applied to a variety of molecules. These methods allow researchers to predict and understand molecular behavior, reactivity, and properties in different environments.

However, the application of these specific computational methods to this compound has not been documented in the accessible scientific literature. Consequently, data required to populate the requested sections on solvent effects, conformational dynamics, and structure-property relationships for this compound are not available. This includes the absence of data tables and detailed research findings that would be necessary to construct the specified article.

It is possible that research on this compound exists but has not been published or is part of proprietary, internal research within a private organization. Without publicly accessible data, a scientifically accurate and informative article adhering to the requested detailed outline cannot be generated at this time.

Applications of N 1 Cyclopropylethyl 3 Iodoaniline in Advanced Chemical Synthesis

Role as a Precursor in Multi-Step Organic Synthesis

Multi-step organic synthesis relies on the availability of functionalized precursors that can be elaborated into more complex molecular architectures. The structure of N-(1-cyclopropylethyl)-3-iodoaniline, featuring a reactive aryl iodide and a secondary amine with a chiral cyclopropyl-containing substituent, makes it a theoretically attractive starting material.

Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The anilino-group and the aryl iodide in this compound provide reactive sites for the construction of various heterocyclic rings. For instance, the nitrogen atom could participate in cyclization reactions to form nitrogen-containing heterocycles, while the iodine atom is a handle for palladium-catalyzed reactions such as the Buchwald-Hartwig, Heck, or Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds in the synthesis of complex heterocyclic systems.

Despite these potential applications, a comprehensive search of scientific databases and chemical literature did not yield specific examples or detailed research findings on the use of this compound as a precursor for the synthesis of complex heterocyclic systems.

Construction of Novel Carbon Skeletons and Scaffolds

The development of novel carbon skeletons is crucial for expanding chemical space and discovering new molecules with unique properties. The cyclopropyl (B3062369) and iodoaniline moieties of this compound could, in principle, be utilized in reactions aimed at constructing new and intricate carbon frameworks. The strained cyclopropyl ring can participate in various ring-opening or rearrangement reactions, and the aryl iodide is a prime functional group for introducing new carbon-based substituents through cross-coupling reactions.

However, at present, there are no specific research articles or patents in the public domain that describe the application of this compound in the construction of novel carbon skeletons and scaffolds.

Utilization in Catalyst Design and Ligand Synthesis

A review of the current literature indicates a lack of studies focused on the utilization of this compound in the design of new catalysts or as a ligand for metal-mediated reactions.

Development of Chiral Building Blocks and Enantioselective Methodologies

Chiral building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. This compound is itself a chiral molecule and has the potential to be used as a chiral building block. Its enantiomers could be resolved and used to introduce a specific stereocenter into a target molecule. Furthermore, the chiral environment provided by the 1-cyclopropylethyl group could influence the stereochemical outcome of reactions at other sites in the molecule or in intermolecular transformations.

While the potential exists, there is currently no published research detailing the use of this compound as a chiral building block or in the development of new enantioselective methodologies.

Polymer Chemistry Applications as a Monomer or Building Block

In polymer chemistry, monomers with specific functional groups are used to create polymers with desired properties. The iodoaniline functionality of this compound could potentially be used in polymerization reactions, for example, through cross-coupling polymerization methods, to synthesize novel conjugated polymers with interesting electronic or optical properties.

A search of the polymer chemistry literature did not reveal any instances of this compound being used as a monomer or building block in the synthesis of polymers.

Future Directions and Emerging Research Avenues for N 1 Cyclopropylethyl 3 Iodoaniline

Development of Novel Asymmetric Synthetic Routes for Stereoisomers

The presence of a stereocenter in the 1-cyclopropylethyl group means that N-(1-cyclopropylethyl)-3-iodoaniline exists as a pair of enantiomers. The development of synthetic routes to access these stereoisomers in enantiomerically pure form is a critical future objective. Such methods are essential for investigating the stereospecific properties of its derivatives in various applications.

Current strategies for synthesizing chiral amines and related structures can be adapted for this purpose. Organocatalysis and transition-metal-catalyzed asymmetric synthesis are particularly promising. mdpi.com For instance, asymmetric reductive amination of 3-iodoacetophenone with cyclopropylamine, or the hydrogenation of a corresponding imine, could be achieved using chiral catalysts. mdpi.com Methodologies developed for the asymmetric synthesis of N-N axially chiral indoles and quinazolinones, which involve catalytic N-acylation, demonstrate the power of organocatalysis in creating stereochemically complex molecules under mild conditions. rsc.orgnih.gov These approaches could inspire the development of kinetic resolution processes for racemic this compound.

Furthermore, biocatalytic methods, such as those using transaminases or imine reductases, offer a highly selective and environmentally benign route. Chemo-enzymatic strategies have successfully produced trisubstituted piperidines in high stereoisomeric purity, showcasing the potential of combining enzymatic and chemical steps to control multiple stereocenters. researchgate.net

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalytic Approach | Catalyst Class | Potential Reaction Type | Key Advantages |

|---|---|---|---|

| Transition-Metal Catalysis | Chiral Iridium, Ruthenium, or Rhodium Complexes | Asymmetric (Transfer) Hydrogenation | High efficiency, atom economy, broad substrate scope. mdpi.com |

| Organocatalysis | Chiral Isothiourea (ITU) or Phosphoric Acids | Asymmetric N-Acylation, Kinetic Resolution | Mild conditions, metal-free, high enantioselectivity. rsc.orgnih.gov |

| Biocatalysis | Transaminases, Imine Reductases (IREDs) | Enantioselective Transamination, Imine Reduction | High stereoselectivity (>99% ee), mild aqueous conditions, green chemistry. researchgate.net |

Exploration of Photocatalytic or Electrochemical Transformations

Modern synthetic methods increasingly leverage light and electricity to drive chemical reactions under mild conditions. The application of photocatalysis and electrochemistry to the synthesis and derivatization of this compound represents a significant area for future research.

Electrochemical synthesis offers a sustainable alternative to traditional methods that often rely on harsh reagents. For example, intramolecular anodic dehydrogenative N-N coupling has been used to create N,N′-disubstituted indazolin-3-ones from 2-(alkoxycarbonylamido)benzamide precursors. rsc.orgnih.govresearchgate.net This approach, which uses electricity as a traceless oxidant, could be adapted for intramolecular cyclization reactions involving derivatives of this compound to form novel heterocyclic scaffolds. The electrochemical synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine further highlights the potential for electrochemistry to forge new C-N and N-S bonds. rsc.org

Photocatalysis, particularly using visible light, can enable unique bond formations that are difficult to achieve with thermal methods. NMR spectroscopic investigations have been crucial in elucidating the mechanisms of complex photocatalytic transformations, which could be applied to study reactions involving the aniline (B41778) or iodo-aryl moiety of the target compound. uni-regensburg.de Photocatalytic methods could be explored for C-H functionalization, cross-coupling reactions, or the generation of radical intermediates to construct complex molecular architectures from this compound.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, provides numerous advantages over traditional batch processing, including enhanced safety, scalability, and process control. Adapting the synthesis and derivatization of this compound to flow methodologies is a promising avenue for improving efficiency and enabling multi-step sequences.

Recent advancements have demonstrated the successful application of flow chemistry to a wide range of organic transformations. For instance, the synthesis of substituted benzotriazin-4(3H)-ones has been achieved via a photochemical cyclization in a continuous flow reactor, affording excellent yields in minutes. acs.org Similarly, the synthesis of arylthio-cyclopropyl carbonyl compounds has been developed using a reusable acid catalyst in a packed-bed flow system. mdpi.com The Fischer indole (B1671886) synthesis, a cornerstone reaction in heterocyclic chemistry, has also been successfully translated to both batch and flow conditions using solid-supported acid catalysts. uc.ptmdpi.com These examples underscore the potential for developing a robust, scalable, and potentially automated flow synthesis of this compound and its subsequent conversion into more complex heterocyclic systems. uc.pt

Table 2: Comparison of Batch vs. Potential Flow Synthesis

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Often challenging due to heat/mass transfer limitations. | Readily scalable by extending operation time ("scaling out"). acs.org |

| Safety | Handling of hazardous intermediates or exothermic reactions can be risky at scale. | Improved safety due to small reactor volumes and enhanced heat dissipation. uc.pt |

| Reaction Time | Can range from hours to days. | Significantly reduced, often to minutes, due to higher temperatures/pressures. acs.org |

| Process Control | Manual control of parameters. | Precise, automated control over temperature, pressure, and residence time. mdpi.com |

| Multi-step Reactions | Requires isolation and purification at each step. | Can be telescoped into sequential processes without intermediate isolation. uc.pt |

Advanced Materials Science Applications (focused on synthetic methodology)

The this compound scaffold is a versatile building block for advanced materials, particularly in the field of organic electronics. The iodo-substituent serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic construction of conjugated oligomers and polymers. researchgate.net

Future research should focus on developing synthetic methodologies to incorporate this aniline derivative into materials for Organic Light-Emitting Diodes (OLEDs). Aniline derivatives are foundational in the synthesis of hole-transporting materials, host materials, and emitters. uniss.it The introduction of the bulky, non-planar cyclopropylethyl group could be a strategy to disrupt intermolecular packing (π-π stacking), which can enhance the solubility and amorphous film-forming properties of organic semiconductors, potentially leading to improved device efficiency and lifetime. rsc.org Methodologies for synthesizing heterocycles like quinolines and indoles, which are attractive substituents in OLED applications, could be applied to derivatives of this compound. uniss.it The synthesis of pyrene-benzimidazole derivatives, for example, has yielded novel blue emitters for OLEDs, demonstrating a viable path from tailored small molecules to functional devices. nih.gov

Computational Design of Novel Derivatives with Tailored Chemical Properties

In silico methods are indispensable tools in modern chemical research for predicting molecular properties and guiding synthetic efforts. nih.gov Computational chemistry can be employed to design novel derivatives of this compound with specific, tailored chemical and physical properties.

Quantum mechanical calculations, such as those using AM1 and PM3 methods, can predict physical properties like dipole moment, ionization potential, and heat of formation. researchgate.net These calculations can help correlate the electronic nature of substituents on the aniline ring with desired outcomes, such as tuning the HOMO/LUMO energy levels for OLED applications. uniss.it

Furthermore, computational studies can be used to predict the pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of new derivatives, which is crucial in the early stages of drug discovery. nih.govstmjournals.com By modeling parameters like lipophilicity (logP) and assessing drug-likeness rules, researchers can prioritize the synthesis of compounds with favorable properties. nih.gov This computational pre-screening can save significant time and resources by focusing laboratory work on the most promising candidates. Future work could involve creating a virtual library of derivatives and using computational tools to identify candidates with optimized electronic, steric, and pharmacokinetic characteristics for specific applications.

常见问题

Q. What are the key challenges in synthesizing high-purity N-(1-cyclopropylethyl)-3-iodoaniline, and what purification methods are effective?

The primary challenge lies in isolating the target compound from positional isomers (e.g., 2- or 4-iodoaniline derivatives). A validated method involves acid-mediated recrystallization:

- Dissolve the crude isomer mixture in HCl to form hydrochloride salts.

- Cool to 0–5°C to selectively crystallize 3-iodoaniline hydrochloride (≥99% purity).

- Neutralize with a base (e.g., NaOH) to regenerate free 3-iodoaniline . The cyclopropylethyl group may require protection during synthesis to avoid ring-opening side reactions.

Q. How can the structure of this compound be confirmed spectroscopically?

- NMR :

- ¹H NMR : The cyclopropylethyl group shows characteristic splitting patterns (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons).

- ¹³C NMR : Aromatic carbons adjacent to iodine exhibit downfield shifts (δ ~90–100 ppm for C-I coupling).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 317.14 (C₁₁H₁₅IN).

- X-ray Crystallography : Resolves spatial arrangement, particularly iodine’s meta position relative to NH and cyclopropylethyl orientation .

Advanced Research Questions

Q. What role does the cyclopropylethyl group play in modulating biological activity or chemical reactivity?

- Steric Effects : The cyclopropane ring introduces rigidity, potentially enhancing binding selectivity to biological targets (e.g., enzymes).

- Electronic Effects : The cyclopropylethyl group’s electron-withdrawing nature may stabilize intermediates in catalytic reactions.